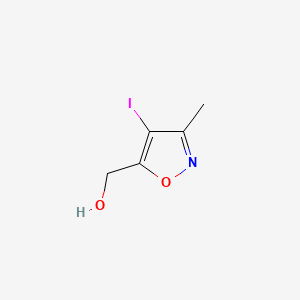
Bisphenol A Bissulfate Diammonium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bisphenol A Bissulfate Diammonium Salt is a chemical compound with the molecular formula C15H22N2O8S2 and a molecular weight of 422.47 g/mol . It is a derivative of Bisphenol A, which is widely used in the production of plastics and epoxy resins. This compound is particularly significant in biochemical research, especially in the field of proteomics .
Mechanism of Action
Target of Action
Bisphenol A Bissulfate Diammonium Salt, hereafter referred to as Bisphenol A, is an organic synthetic compound that primarily targets estrogen receptors, androgen receptors, and G-protein-coupled receptor 30 (GPR30) . These receptors play crucial roles in various physiological processes, including body weight regulation, tumorigenesis, metabolism, and male reproductive function .
Mode of Action
Bisphenol A interacts with its targets in a hormone-like manner, affecting both body weight and tumorigenesis by binding to estrogen receptors . It can also affect metabolism and cancer progression by interacting with GPR30 . Furthermore, it may impair male reproductive function by binding to androgen receptors .
Biochemical Pathways
Bisphenol A affects several biochemical pathways. It influences fat and liver homeostasis, the cardiovascular system, and cancer through various transcription factors, including PPARγ, C/EBP, Nrf2, HOX, and HAND2 . Additionally, it can cause epigenetic changes, such as DNA methylation, histone modification, and changes in microRNA expression, contributing to its pathological effects .
Pharmacokinetics
The pharmacokinetics of Bisphenol A are complex and involve several processes. Physiologically based pharmacokinetic (PBPK) models suggest that Bisphenol A can interact with nuclear receptors and affect their normal function even in very low doses . The detailed molecular mechanism of how bisphenol a interferes with the normal function of nuclear receptors is still under investigation .
Result of Action
The molecular and cellular effects of Bisphenol A’s action are diverse and significant. Due to its hormone-like properties, Bisphenol A can affect body weight, tumorigenesis, metabolism, and male reproductive function . It can also influence the cardiovascular system and contribute to the development of cancer . Moreover, Bisphenol A can cause epigenetic changes, leading to various pathological effects .
Action Environment
Environmental factors play a crucial role in the action, efficacy, and stability of Bisphenol A. For instance, temperature, substrates, nutrition, pH, and electron acceptors can influence the biodegradation of Bisphenol A . Furthermore, Bisphenol A can contaminate various environments, particularly concentrated in sewage sludge . This contamination can affect the interaction of microbial communities and their metabolic responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bisphenol A Bissulfate Diammonium Salt typically involves the sulfonation of Bisphenol A. The reaction is carried out by treating Bisphenol A with sulfuric acid, followed by neutralization with ammonium hydroxide to form the diammonium salt .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous sulfonation and neutralization steps, ensuring high purity and yield of the final product .
Types of Reactions:
Common Reagents and Conditions:
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Scientific Research Applications
Bisphenol A Bissulfate Diammonium Salt has a wide range of applications in scientific research:
Comparison with Similar Compounds
Bisphenol A: The parent compound, widely used in plastics and resins.
Bisphenol F: A similar compound with slightly different chemical properties, used as an alternative to Bisphenol A.
Bisphenol S: Another alternative to Bisphenol A, known for its stability and lower toxicity.
Uniqueness: Bisphenol A Bissulfate Diammonium Salt is unique due to its sulfonate groups, which impart distinct chemical properties and reactivity compared to its parent compound and other bisphenol derivatives .
Properties
IUPAC Name |
diazanium;[4-[2-(4-sulfonatooxyphenyl)propan-2-yl]phenyl] sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O8S2.2H3N/c1-15(2,11-3-7-13(8-4-11)22-24(16,17)18)12-5-9-14(10-6-12)23-25(19,20)21;;/h3-10H,1-2H3,(H,16,17,18)(H,19,20,21);2*1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOPCNUOROLILR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OS(=O)(=O)[O-])C2=CC=C(C=C2)OS(=O)(=O)[O-].[NH4+].[NH4+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747194 |
Source


|
| Record name | Bisammonium (propane-2,2-diyl)di(4,1-phenylene) disulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857283-05-7 |
Source


|
| Record name | Bisammonium (propane-2,2-diyl)di(4,1-phenylene) disulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![7-[(3-Chloro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11(6H)-ylidene)amino]heptanoic Acid](/img/structure/B584759.png)
